4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Overview
Description
4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a butan-2-yl group and a 4-methylpyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Substitution with Butan-2-yl Group: The benzenesulfonyl chloride undergoes a Friedel-Crafts alkylation with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Methylpyrimidin-2-yl Group: The final step involves the nucleophilic substitution of the sulfonyl chloride with 4-methylpyrimidin-2-amine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, providing insights into their mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and alkyl groups provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the butan-2-yl group and the 4-methylpyrimidin-2-yl group on the benzenesulfonamide core enhances its potential for selective interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-butan-2-yl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-11(2)13-5-7-14(8-6-13)21(19,20)18-15-16-10-9-12(3)17-15/h5-11H,4H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILFFRZYPAMDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.